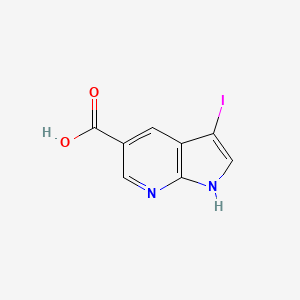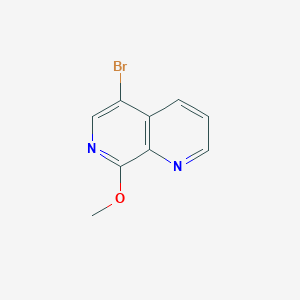![molecular formula C7H3BrF3N3 B1448334 7-ブロモ-3-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン CAS No. 1021923-54-5](/img/structure/B1448334.png)
7-ブロモ-3-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン
概要
説明
“7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the CAS Number: 1021923-54-5 . It has a molecular weight of 266.02 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrF3N3/c8-4-1-2-14-5(3-4)12-13-6(14)7(9,10)11/h1-3H . This indicates that the compound contains seven carbon atoms, three hydrogen atoms, one bromine atom, three fluorine atoms, and three nitrogen atoms .Physical and Chemical Properties Analysis
This compound is typically in the form of a powder . It has a molecular weight of 266.02 and is usually stored at 4 degrees Celsius .科学的研究の応用
医薬品用途
トリアゾロピリジンは、7-ブロモ-3-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジンが属する化合物のファミリーであり、幅広い生物活性で知られています . これらの化合物は、抗菌薬 、抗真菌薬 、抗不安薬 、および抗血栓薬などのさまざまな医薬品の開発に使用されてきました .
医薬品化学における阻害剤
トリアゾロピリジンは、ミトゲン活性化タンパク質(MAP)キナーゼの阻害剤として作用します . これらの化合物は、細胞の増殖、分化、およびアポトーシスなどの細胞プロセスにおいて重要な役割を果たすMAPキナーゼの活性を調節するために使用できます。
抗炎症薬
トリアゾロピリジンは、抗炎症薬としても使用されてきました . これらの化合物は、体内の炎症を軽減するのに役立ち、関節炎や喘息などの病気の治療に役立ちます。
抗増殖薬
これらの化合物は、抗増殖薬として潜在力があることが示されています . これらの化合物は、特に癌細胞の細胞の増殖と拡散を阻害することができます。これは、癌研究と治療において貴重なものです。
成長ホルモン分泌促進剤
トリアゾロピリジンは、成長ホルモン分泌促進剤として作用することができます . これらは、成長ホルモンの分泌を刺激する物質であり、成長ホルモン欠乏症の治療に役立ちます。
合成と構造解析
7-ブロモ-3-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジンを含むトリアゾロピリジンの合成と構造解析は、重要な研究分野です . これらの化合物の構造と特性を理解することは、新しい材料や薬の開発につながる可能性があります。
有機エレクトロニクス
トリアゾロピリジン分野の研究は、有機エレクトロニクスなどのアプリケーションにも焦点を当てています. これらの化合物は、有機発光ダイオード(OLED)、太陽電池、およびその他の電子デバイスの開発に使用できます。
光触媒
トリアゾロピリジンは、光触媒における潜在的な用途について研究されています. 光触媒は、光を使用して反応を加速するプロセスであり、環境修復や太陽エネルギー変換などの分野で用途があります。
Safety and Hazards
将来の方向性
While specific future directions for “7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” are not mentioned in the search results, it is noted that many novel applications of trifluoromethylpyridine (TFMP) derivatives are expected to be discovered in the future . Given the structural similarity, this could suggest potential future applications for “7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” as well.
生化学分析
Biochemical Properties
7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as c-Met kinase, which is involved in cell signaling pathways . The interaction between 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine and c-Met kinase is characterized by its binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.
Cellular Effects
The effects of 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine on various types of cells and cellular processes have been extensively studied. This compound has demonstrated significant anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa . It influences cell function by inhibiting cell proliferation and inducing apoptosis. Additionally, 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular responses and reduced tumor growth.
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of c-Met kinase, inhibiting its activity and disrupting downstream signaling pathways . Additionally, 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-tumor activity with minimal toxic effects . At higher doses, 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine may cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . The metabolic flux and levels of metabolites are influenced by the presence of specific enzymes and cofactors, which play a crucial role in determining the overall effects of 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine on cellular function.
Transport and Distribution
The transport and distribution of 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine within cells and tissues are mediated by various transporters and binding proteins. This compound is transported across cell membranes through active and passive transport mechanisms, allowing it to reach its target sites within the cell . The localization and accumulation of 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine are influenced by its interactions with specific transporters and binding proteins, which facilitate its distribution to different cellular compartments.
Subcellular Localization
The subcellular localization of 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in determining its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine to particular subcellular regions influences its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
7-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-14-5(3-4)12-13-6(14)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGHKULKAFKZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021923-54-5 | |
| Record name | 7-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


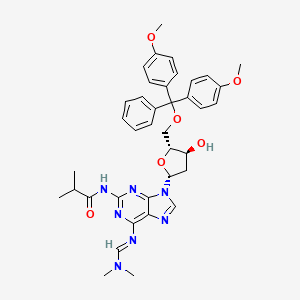
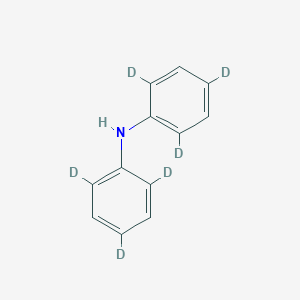
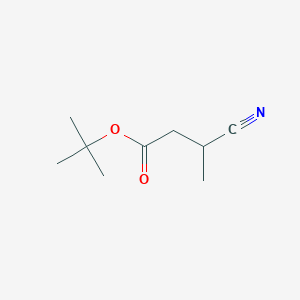

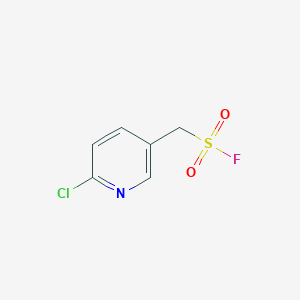
![{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448258.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1448260.png)
![2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1448261.png)
![methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate](/img/structure/B1448262.png)
![1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448266.png)
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B1448268.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1448271.png)
